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3,4-Dimethyl-2(5H)-furanone - 1575-46-8

3,4-Dimethyl-2(5H)-furanone

Catalog Number: EVT-438109
CAS Number: 1575-46-8
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dimethyl-2(5H)-furanone, commonly known as sotolone, is a compound with significant relevance in the fields of organic chemistry and flavor science. This compound is characterized by its unique furanone structure, which contributes to its distinctive aroma and flavor profile. It is primarily found in various food products and is notable for its sweet, caramel-like scent.

Source

Sotolone is naturally occurring in several food sources, including fruits and fermented products. It is produced during the Maillard reaction, a complex series of chemical reactions that occur when sugars and amino acids react under heat, contributing to the flavor and color of cooked foods. Additionally, it can be synthesized through various chemical processes in laboratory settings.

Classification

3,4-Dimethyl-2(5H)-furanone belongs to the class of compounds known as furanones. These compounds are cyclic esters derived from the reaction of α,β-unsaturated carbonyl compounds with alcohols. Sotolone is specifically classified as a 4-hydroxy-2(5H)-furanone due to the presence of hydroxyl and methyl groups on its furanone ring.

Synthesis Analysis

Methods

The synthesis of 3,4-dimethyl-2(5H)-furanone can be achieved through several methods:

  1. Aldol Condensation: This method involves the reaction between 2,5-dimethyl-dihydro-3(2H)-furanone and an aldehyde under basic conditions. The aldol product is then dehydrated to yield the corresponding exocyclic alkene, which can be further oxidized to form sotolone .
  2. Irradiation Techniques: Recent approaches have utilized photochemical methods where specific solvents are irradiated to facilitate the reaction process. For instance, tetrahydrofuran has been used in combination with light sources to yield high purity products .
  3. Lactonization: The condensation of diethyl 2-methyl-3-oxobutanedioate with acetaldehyde followed by lactonization is another synthetic route that has been explored for producing sotolone .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products. For example, aldol reactions are generally conducted at temperatures ranging from -10°C to 100°C .

Molecular Structure Analysis

Structure

The molecular structure of 3,4-dimethyl-2(5H)-furanone features a five-membered furan ring with two methyl groups at positions 3 and 4 and a hydroxyl group at position 4. The structure can be represented as follows:

C7H10O2\text{C}_7\text{H}_{10}\text{O}_2

Data

  • Molecular Weight: Approximately 142.16 g/mol
  • Chemical Formula: C₇H₁₀O₂
  • Structural Formula:
O\text{O}
CC\text{C}\quad \text{C}
CC=C\text{C}-\text{C}=\text{C}
CC\text{C}-\text{C}
Chemical Reactions Analysis

Reactions

Sotolone can participate in various chemical reactions typical for furanones:

  1. Oxidation Reactions: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
  2. Condensation Reactions: Sotolone can react with other carbonyl compounds to form larger molecular structures.
  3. Hydrolysis: In acidic or basic conditions, sotolone can hydrolyze to yield simpler alcohols and acids.

Technical Details

These reactions often require catalysts or specific conditions (e.g., temperature, solvent) to proceed efficiently. For instance, ozonolysis has been used effectively in synthesizing derivatives of sotolone .

Mechanism of Action

Process

The mechanism of action for sotolone primarily involves its role as a flavor compound in food chemistry. It acts by binding to olfactory receptors in the human nose, eliciting a sweet and caramel-like aroma that enhances the sensory profile of food products.

Data

Studies have shown that sotolone's sensory impact is significant even at low concentrations (below detection thresholds), making it an important compound in flavoring agents . Its detection limits are often assessed using advanced analytical techniques such as gas chromatography-mass spectrometry.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or solid (depending on purity)
  • Odor: Sweet, caramel-like scent
  • Melting Point: Approximately 116–118°C
  • Boiling Point: Not well defined due to its tendency to decompose before boiling.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether.
  • Stability: Sensitive to light and heat; stability can be enhanced under inert atmospheres.

Relevant data indicate that sotolone has a high degree of reactivity due to its functional groups, which allows it to participate in various organic reactions.

Applications

Scientific Uses

Sotolone is utilized extensively in the food industry for flavoring purposes due to its pleasant aroma. It is particularly valued in:

  1. Flavoring Agents: Used in baked goods, beverages, and dairy products.
  2. Fragrance Industry: Incorporated into perfumes and scented products.
  3. Analytical Chemistry: Employed as a standard reference compound for flavor analysis using techniques like gas chromatography.

Properties

CAS Number

1575-46-8

Product Name

3,4-Dimethyl-2(5H)-furanone

IUPAC Name

3,4-dimethyl-2H-furan-5-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-3-8-6(7)5(4)2/h3H2,1-2H3

InChI Key

QHQDWCHELGHSTO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC1)C

Synonyms

NSC 362902; 2,3-Dimethyl-2-butenoic Acid γ-Lactone; 2,3-Dimethyl-4-hydroxy-2-butenoic Acid Lactone; 2,3-Dimethyl-4-hydroxy-2-butenoic Acid γ-Lactone; 3,4-Dimethyl-2(5H)-furanone;

Canonical SMILES

CC1=C(C(=O)OC1)C

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